Structural Differentiation: 2,5-Dimethylbenzamide Substitution Pattern vs. Unsubstituted Benzamide Piperazine Analogs
The 2,5-dimethyl substitution on the benzamide ring distinguishes this compound from its simplest structural analog, N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide (unsubstituted benzamide). In the broader piperazine-benzamide class, the addition of methyl groups at the 2- and 5-positions alters the compound's XLogP3-AA from an estimated ~2.8 (unsubstituted analog) to a computed value of 3.6, representing a +0.8 log unit increase in lipophilicity [1]. This physicochemical shift predicts differential membrane permeability and non-specific protein binding compared to the unsubstituted or mono-substituted congeners [2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.6 |
| Comparator Or Baseline | Estimated ~2.8 for N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide (unsubstituted analog) |
| Quantified Difference | Δ +0.8 log units |
| Conditions | In silico computation via PubChem XLogP3 3.0 algorithm |
Why This Matters
Lipophilicity differences of this magnitude can alter membrane permeability, plasma protein binding, and non-specific assay interference, making direct substitution without matched pharmacological data unreliable.
- [1] PubChem Compound Summary for CID 42266210: Computed XLogP3-AA value. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1049437-05-9 View Source
- [2] Letavic MA et al. Novel benzamide-based histamine H3 receptor antagonists: the identification of two candidates for clinical development. ACS Med Chem Lett. 2015; 6(4):450-454. Class-level evidence that benzamide substitution dictates physicochemical and pharmacological properties. View Source
